Holmium;nickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Holmium and nickel form a series of intermetallic compounds, which are of significant interest due to their unique physical and chemical properties. These compounds, such as holmium nickel (HoNi), holmium nickel two (HoNi₂), and others, exhibit fascinating characteristics like high magnetic coercivity, hydrogen storage capabilities, and catalytic activity . The combination of a rare-earth metal (holmium) and a transition metal (nickel) results in materials that are valuable for various technological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Holmium nickel compounds can be synthesized through several methods. One common approach is controlled potential electrolysis in a molten salt medium. For instance, holmium nickel two (HoNi₂) can be prepared by electrolytic reduction of holmium ions on a nickel electrode in a holmium chloride-containing equimolar molten mixture of sodium and potassium chlorides at temperatures ranging from 1073 to 1173 K . This method ensures high reproducibility and allows for the preparation of single-phase intermetallic compounds.

Industrial Production Methods

Industrial production of holmium nickel compounds often involves high-temperature electrochemical synthesis. This process typically includes the electrolysis of holmium and nickel salts in a molten salt bath, followed by controlled cooling to obtain the desired intermetallic phase . The use of molten salts as reaction media is advantageous due to their ability to dissolve rare-earth metal ions and facilitate their reduction on active electrodes.

Chemical Reactions Analysis

Types of Reactions

Holmium nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific stoichiometry and phase of the compound.

Common Reagents and Conditions

Oxidation: Holmium nickel compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of holmium oxide and nickel oxide.

Reduction: Reduction reactions often involve hydrogen gas or other reducing agents like lithium aluminum hydride. These reactions can produce metallic holmium and nickel.

Substitution: Substitution reactions may occur in the presence of other metal ions or ligands, leading to the formation of mixed-metal compounds or complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of holmium nickel two (HoNi₂) can yield holmium oxide (Ho₂O₃) and nickel oxide (NiO), while reduction can produce elemental holmium and nickel .

Scientific Research Applications

Holmium nickel compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism by which holmium nickel compounds exert their effects is primarily related to their magnetic and catalytic properties. In catalytic applications, the interaction between holmium and nickel atoms facilitates the activation of reactant molecules, leading to enhanced reaction rates. In magnetic applications, the unique electron configuration of holmium contributes to the high magnetic coercivity of the compounds, making them suitable for use in permanent magnets and magnetic storage devices .

Comparison with Similar Compounds

Holmium nickel compounds can be compared with other rare-earth nickel intermetallics, such as dysprosium nickel (DyNi), samarium nickel (SmNi), and gadolinium nickel (GdNi). While these compounds share some similarities, such as high magnetic coercivity and catalytic activity, holmium nickel compounds are unique due to their specific electronic structure and hydrogen storage capabilities . For instance, holmium nickel two (HoNi₂) exhibits a higher hydrogen absorption capacity compared to dysprosium nickel two (DyNi₂) and samarium nickel two (SmNi₂), making it more suitable for hydrogen storage applications .

Similar Compounds

- Dysprosium nickel (DyNi)

- Samarium nickel (SmNi)

- Gadolinium nickel (GdNi)

- Neodymium nickel (NdNi)

- Terbium nickel (TbNi)

Holmium nickel compounds stand out due to their unique combination of magnetic, catalytic, and hydrogen storage properties, making them valuable for a wide range of scientific and industrial applications.

Properties

CAS No. |

12311-42-1 |

|---|---|

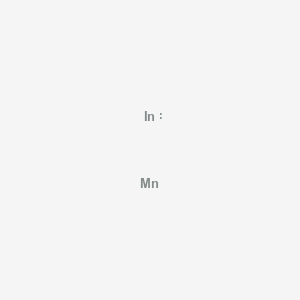

Molecular Formula |

Ho2Ni7 |

Molecular Weight |

740.71 g/mol |

IUPAC Name |

holmium;nickel |

InChI |

InChI=1S/2Ho.7Ni |

InChI Key |

NEVMVBACJBLBPV-UHFFFAOYSA-N |

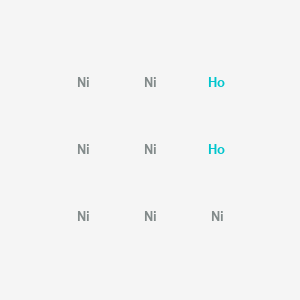

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ho].[Ho] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)